tert-butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate
Description
tert-Butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxy-oxo-substituted butan-2-yl backbone. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions . The compound’s structure includes a hydroxyl (-OH) and a ketone (-C=O) group at positions 1 and 3 of the butan-2-yl chain, respectively, making it a versatile intermediate for pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing oxo group and the steric bulk of the tert-butyl moiety.
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h7,11H,5H2,1-4H3,(H,10,13) |
InChI Key |
FYWDYTKRLCAHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes tert-butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate and its structural analogs, highlighting differences in substituents, molecular frameworks, and applications:
Physicochemical Properties
- Solubility: The hydroxy-oxo chain in the target compound increases hydrophilicity compared to bicyclic or fluorinated analogs. Cyclopentyl derivatives exhibit moderate solubility due to their nonpolar rings .
- Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., TFA) . Chlorosulfonyl derivatives (e.g., CAS 1956335-01-5) are moisture-sensitive, requiring anhydrous handling .
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